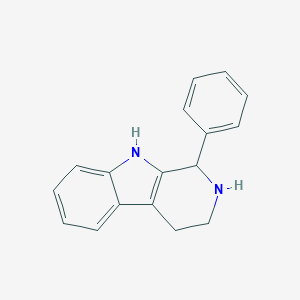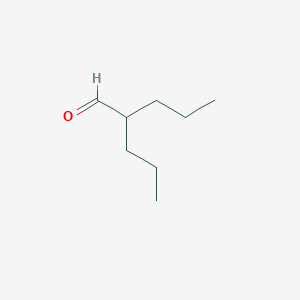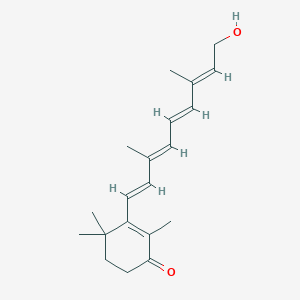
プロパルギルアミン塩酸塩
概要
説明
Propargylamine hydrochloride is an organic compound with the chemical formula HC≡CCH₂NH₂·HCl. It is a colorless, odorless liquid that serves as a precursor to various other compounds. Propargylamine hydrochloride is known for its versatility in organic synthesis and its applications in pharmaceuticals and biological research .
科学的研究の応用
Propargylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Propargylamine derivatives are studied for their potential neuroprotective effects and their role in inhibiting monoamine oxidase enzymes.
Industry: Propargylamine hydrochloride is used in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Propargylamine hydrochloride is known to primarily target Monoamine Oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues . It is classified into two major molecular species, A and B, and is localized in mitochondrial membranes throughout the body in nerve terminals, brain, liver, and intestinal mucosa .
Mode of Action
Propargylamine hydrochloride acts as an irreversible inhibitor of monoamine oxidase . It binds to the enzyme and renders it inactive, thereby preventing the breakdown of monoamines . This results in an increase in the levels of monoamines, which can have various effects depending on the specific monoamine whose levels are increased .
Biochemical Pathways
The primary biochemical pathway affected by propargylamine hydrochloride is the metabolic degradation of catecholamines and serotonin . By inhibiting MAO, propargylamine hydrochloride prevents the breakdown of these monoamines, leading to their accumulation . This can affect various downstream processes, including neurotransmission and mood regulation .
Result of Action
The molecular effect of propargylamine hydrochloride’s action is the inhibition of MAO , leading to an increase in the levels of monoamines . At the cellular level, this can lead to changes in neurotransmission and potentially other processes depending on the specific monoamines involved . For example, increased levels of certain monoamines can lead to improved mood, which is why MAO inhibitors are sometimes used in the treatment of depression .
生化学分析
Biochemical Properties
Propargylamine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, propargylamine derivatives such as pargyline, rasagiline, and selegiline are known to interact with monoamine oxidase (MAO), a key enzyme involved in neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Cellular Effects
Propargylamine Hydrochloride influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, pargyline, a propargylamine derivative, acts as an irreversible selective MAO-B inhibitor drug . This inhibition can have profound effects on cellular metabolism and function.
Molecular Mechanism
At the molecular level, Propargylamine Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, pargyline inhibits lysine-specific-demethylase-1 (LSD-1), which can result in induced senescence and growth inhibition of cancer cells .
Metabolic Pathways
Propargylamine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For example, pargyline, a propargylamine derivative, inhibits proline-5-carboxylate reductase-1 (PYCR1), which can be useful for cancer treatments .
準備方法
Synthetic Routes and Reaction Conditions: Propargylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of propargyl halides with amines. For instance, propargyl bromide reacts with ammonia or primary amines to form propargylamine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of propargylamine hydrochloride often employs solvent-free synthesis techniques. A notable method is the A3 coupling reaction, which involves the three-component coupling of an aldehyde, an alkyne, and an amine in the presence of a copper catalyst. This method is efficient and environmentally friendly, producing high yields of propargylamine .
化学反応の分析
Types of Reactions: Propargylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Propargylamine can be oxidized to form propargyl aldehyde or propargyl alcohol.
Reduction: Reduction of propargylamine can yield allylamine or propylamine.
Substitution: Propargylamine can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Propargyl aldehyde, propargyl alcohol.
Reduction: Allylamine, propylamine.
Substitution: Various substituted amines and alkynes.
類似化合物との比較
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another monoamine oxidase B inhibitor with neuroprotective properties.
Selegiline: Used in the treatment of Parkinson’s disease and major depressive disorder.
Uniqueness: Propargylamine hydrochloride is unique due to its versatile reactivity and its role as a precursor to various biologically active compounds. Its ability to inhibit monoamine oxidase enzymes makes it particularly valuable in the treatment of neurodegenerative diseases .
特性
IUPAC Name |
prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNIQJDNKPPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934968 | |
| Record name | Prop-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15430-52-1 | |
| Record name | 2-Propyn-1-amine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15430-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15430-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prop-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes propargylamine hydrochloride a useful building block in drug discovery?
A: Propargylamine hydrochloride (molecular formula: C3H6NCl, molecular weight: 95.57 g/mol) features two reactive functional groups: a primary amine and a terminal alkyne. The amine can participate in amide bond formation and nucleophilic substitution reactions, while the alkyne is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key reaction in click chemistry. This versatility allows for the construction of diverse molecular architectures, including macrocycles and conjugates with peptides or other bioactive units. [, ]
Q2: The papers mention the synthesis of both expected amides and unexpected oxazoles when reacting propargylamine hydrochloride with acid chlorides. How does this happen?
A: While the direct reaction of an acid chloride with a primary amine like propargylamine hydrochloride typically leads to amide formation, researchers observed an interesting side reaction. [] It appears that under certain conditions, the terminal alkyne carbon in the propargylamine hydrochloride can attack the carbonyl carbon of the acid chloride. This leads to an intramolecular rearrangement resulting in the formation of a 5-methyl-1,3-oxazole ring fused to the parent molecule. This unexpected reaction pathway highlights the importance of carefully characterizing reaction products and considering potential side reactions.
Q3: The synthesized compounds, including those containing propargylamine hydrochloride-derived moieties, were tested for cytotoxic activity. What were the key findings?
A: Researchers evaluated the cytotoxic activity of the newly synthesized compounds against various cancer cell lines. Some derivatives, particularly a triterpenic C17-[5-methyl-1,3]-oxazole, demonstrated promising activity with GI50 values in the low micromolar range. [] Interestingly, these oxazoles showed improved cytotoxicity compared to their corresponding N-propargylamide counterparts. Further investigations, including molecular docking studies, suggest that these compounds might exert their effects by interacting with specific protein targets. [] For instance, docking studies suggested a possible interaction with the Kelch domain of the Keap1 protein, a regulator of cellular antioxidant responses. []
Q4: How can computational chemistry contribute to understanding the activity of these compounds?
A: Computational techniques like molecular docking provide insights into potential interactions between the synthesized compounds and biological targets. By simulating the binding of these molecules to specific proteins, researchers can identify key structural features responsible for their activity and potentially guide the design of more potent and selective inhibitors. [] Further computational studies, such as quantitative structure-activity relationship (QSAR) modeling, can help establish correlations between structural modifications and biological activity, further facilitating the optimization of lead compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















